![molecular formula C20H20N2O2S B2691306 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide CAS No. 547704-16-5](/img/structure/B2691306.png)
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide” is a complex organic compound that contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known for their wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, and antioxidant properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The compound also contains phenyl rings and an acetamide group .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactivity of the thiazole ring and the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole ring could contribute to its biological activity, while the phenyl rings and the acetamide group could influence its solubility and stability .科学的研究の応用
Herbicide Metabolism and Carcinogenicity : Chloroacetamide herbicides such as acetochlor and metolachlor have been studied for their metabolism in human and rat liver microsomes. These compounds are known carcinogens in rats and undergo complex metabolic activation pathways leading to DNA-reactive products. The study by Coleman, Linderman, Hodgson, and Rose (2000) provides insights into the metabolic pathways of these herbicides and their intermediates in liver microsomes (Coleman et al., 2000).
Spatial Orientation in Molecular Structures : The study of different spatial orientations of amide derivatives on anion coordination by Kalita and Baruah (2010) examines compounds like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide. This research provides insights into the structural aspects of similar amide derivatives (Kalita & Baruah, 2010).
Synthesis and Biological Activity of Thiazole Derivatives : Wardkhan, Youssef, Hamed, and Ouf (2008) explored the synthesis of thiazole derivatives and their antimicrobial activities. This research is relevant for understanding the potential biological applications of thiazole-containing compounds like the one (Wardkhan et al., 2008).
Pharmacological Potential of Derivatives : The synthesis and evaluation of 2-(4-methoxyphenyl)ethyl acetamide derivatives for their pharmacological activities, as investigated by Saxena et al. (2009), can provide insights into the potential therapeutic applications of similar compounds (Saxena et al., 2009).
Structural Analysis of Co-Crystals : Karmakar, Kalita, and Baruah (2009) conducted a structural study on co-crystals and salts of quinoline derivatives having an amide bond. This research can shed light on the structural characteristics of similar amide-based compounds (Karmakar et al., 2009).
将来の方向性
特性
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-3-14-4-8-16(9-5-14)18-13-25-20(21-18)22-19(23)12-15-6-10-17(24-2)11-7-15/h4-11,13H,3,12H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTJMLNXUQWQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2691223.png)
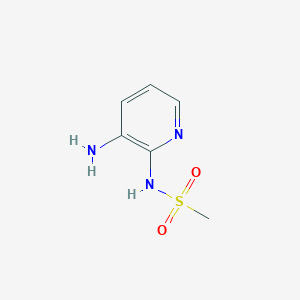
![1-[(4-Chlorothieno[3,2-d]pyrimidin-2-yl)methyl]-2-(methoxymethyl)pyrrolidine-2-carboxamide](/img/structure/B2691226.png)
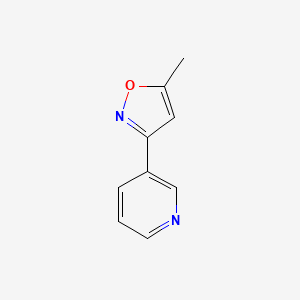
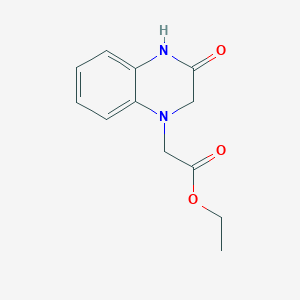
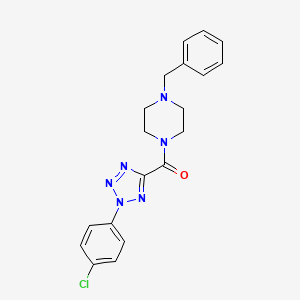
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2691233.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide](/img/structure/B2691234.png)
![N-methyl-N-[(3R)-tetrahydrofuran-3-yl]azetidin-3-amine](/img/structure/B2691236.png)
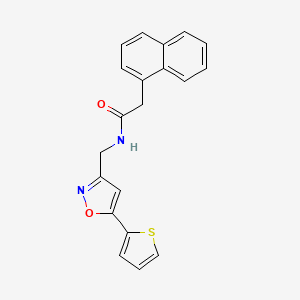

![N-(2,4-dimethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2691243.png)
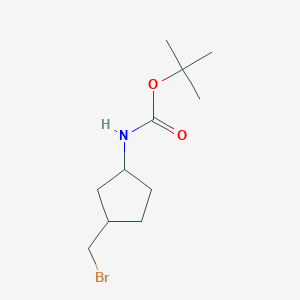
![Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate](/img/structure/B2691246.png)